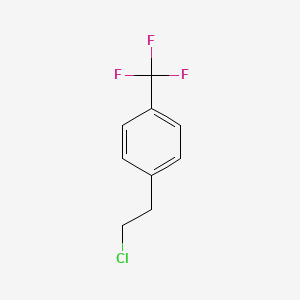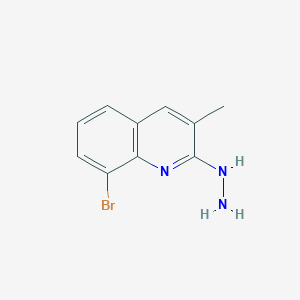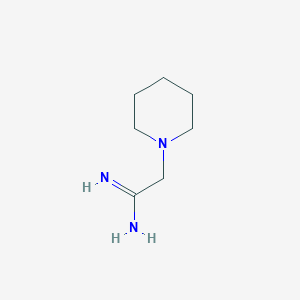
1-Piperidineethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineethanimidamide is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds with piperidine moiety are widely used in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
The synthesis of 1-Piperidineethanimidamide typically involves the reaction of piperidine with ethanimidamide. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Análisis De Reacciones Químicas
1-Piperidineethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under different conditions, often involving halogenated compounds as reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxide, while reduction can produce piperidine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-Piperidineethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperidineethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Piperidineethanimidamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects on various cancer types.
What sets this compound apart is its unique structure and the specific biological activities it exhibits. While similar compounds may share some properties, the distinct molecular interactions and pathways involved in this compound’s mechanism of action highlight its uniqueness.
Propiedades
Número CAS |
14890-26-7 |
|---|---|
Fórmula molecular |
C7H15N3 |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethanimidamide |
InChI |
InChI=1S/C7H15N3/c8-7(9)6-10-4-2-1-3-5-10/h1-6H2,(H3,8,9) |
Clave InChI |
SIUGISPTQIWBCP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12436207.png)
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12436214.png)


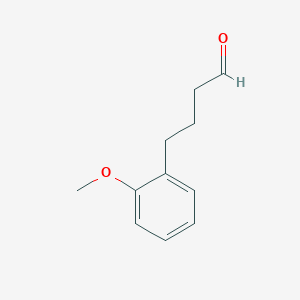

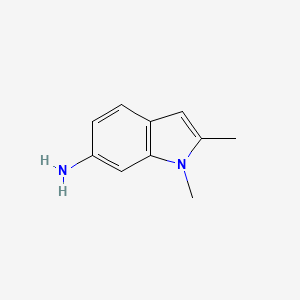
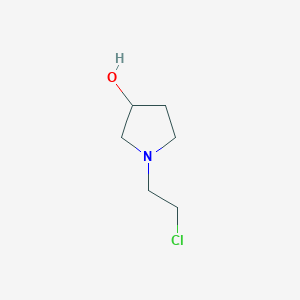

![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
